二碘二汞

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

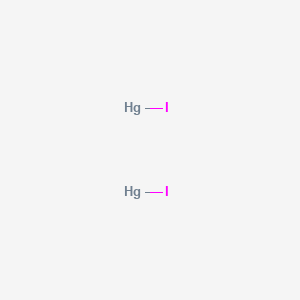

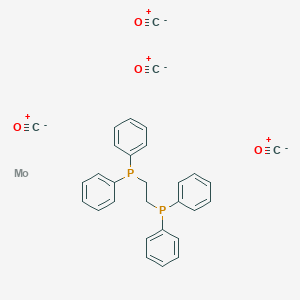

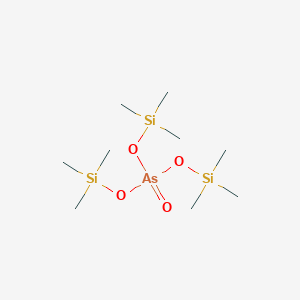

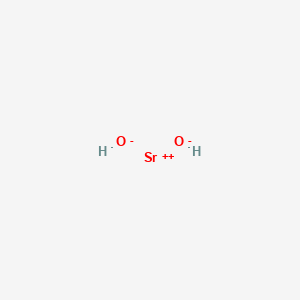

Dimercury diiodide is a compound that involves the dimercury(I) ion, which is characterized by a metal-metal bond between two mercury atoms. This ion is known to form stable compounds with various ligands, often in the presence of nonpolar solvents and weak Lewis bases. The dimercury(I) ion can form addition complexes with a variety of bonding systems, including those with nitrogen, phosphorus, arsenic, antimony, oxygen, sulfur, selenium, and tin elements .

Synthesis Analysis

The synthesis of dimercury(I) compounds often involves the reaction of dimercury(I) salts with Lewis bases. The stability of these compounds is enhanced by the use of nonpolar solvents and weak Lewis bases, as well as NH acidic nitrogen compounds. It is suggested that a wide range of dimercury(I) compounds can be formed under these conditions .

Molecular Structure Analysis

The molecular structure of dimercury(I) compounds can vary significantly. For example, in the case of dimercury(I) monofluorophosphate(V), the compound crystallizes in an orthorhombic space group and exhibits Hg2(2+) dumbbells and discrete PO3F2(-) anions. The Hg-Hg distance is typically around 2.5051(9) Å . In another example, tetrakis-(4-benzylpyridine)dimercury(I) perchlorate features a centrosymmetric cation with three-coordinate mercury atoms and a Hg-Hg bond length of 2.5084(7) Å .

Chemical Reactions Analysis

Dimercury(I) compounds can undergo various chemical reactions, including thermal decomposition. For instance, dimercury(I) monofluorophosphate(V) decomposes upon heating to form Hg2(P2O7) and Hg3(PO4)2 as decomposition products . The reactivity of dimercury(I) compounds is influenced by the nature of the ligands and the solvent system used during synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimercury(I) compounds are closely related to their molecular structure. For example, the vibrational spectra and solid-state NMR spectroscopy of dimercury(I) monofluorophosphate(V) provide insights into the bonding and electronic environment of the mercury atoms and the ligands. The compound also exhibits specific thermal behavior, with distinct decomposition products identified upon heating . The coordination environment of the mercury atoms can also influence the stability and reactivity of these compounds, as seen in the various structural types of dimercury(I) coordination compounds .

科学研究应用

一汞(I)化合物和路易斯碱相互作用:

- 一汞(I)盐在极性溶剂中与路易斯碱反应,通常会断裂一汞(I)离子中的金属-金属键。已经发现了具有 E-Hg-Hg-E 键合(E = N、P、As、Sb、O、S、Se、Sn 等元素)的稳定的二汞(I)化合物,成功制备涉及非极性溶剂、弱路易斯碱和 NH 酸性氮化合物。这表明有可能形成更多此类二汞(I)化合物 (Brodersen, 1981)。

锂介导的锌化研究:

- 使用 ZnCl2.TMEDA 和 LiTMP 混合物对有机化合物进行去质子化研究表明,在某些溶剂存在下,可能发生涉及二碘化物的二聚体形成。这项研究有助于理解有机合成中类似二聚体化合物的化学行为 (Seggio et al., 2007)。

二汞化合物的合成和结构分析:

- 1,13-双(8-喹啉基)-1,4,7,10,13-五氧十三烷-二汞(I)-二高氯酸盐的合成及其晶体结构分析证明了二汞化合物在无机化学和材料科学中的潜力。该研究提供了对复杂结构中 Hg22+ 离子的配位的见解 (Brodersen & Zimmerhackl, 1991)。

汞簇化合物研究:

- 对由汞双封端的碳化六铼酸簇核的研究表明,形成了具有独特结构和化学性质的新化合物。这项研究对于研究金属簇化学及其应用非常重要 (Brand & Shapley, 2000)。

研究二汞配合物中的间接偶合常数:

- 对不对称二汞(2+)配合物中的 1J(199Hg199Hg) 偶合常数的研究揭示了测得的最大标量偶合。这项研究在化学物理和光谱学领域具有重要意义 (Malleier et al., 2001)。

二汞(I)-氮给体配合物:

- 制备具有各种氮给体配体的二汞(I)配合物证明了二汞化合物在形成稳定配合物方面的多功能性。这项研究对理解无机化学中的金属-配体相互作用具有重要意义 (Kepert & Taylor, 1974)。

超分子 Hg(II)、Cu(II) 和 Hg(II)/Cu(II) 配合物:

- 富含硫的大环化合物的合成导致形成环内单铜(II)和环外二汞(II)配合物,突出了二汞化合物在超分子化学中的潜力 (Lee & Lee, 2011)。

二聚体化合物的蒸气相结构研究:

- 使用高级计算方法确定了二聚体二碘化锡的结构和热力学,这提供了对类似二聚体化合物在蒸气相条件下的行为的见解 (Neizer et al., 2007)。

涉及二汞阳离子的络合物形成:

- 合成涉及二汞阳离子的络合物 [(Hg2)2(H2O)N(CH2PO3)3H2] · H2O,并对其晶体结构进行分析,提供了有关二汞离子配位化学的宝贵信息 (Somov et al., 2016)。

安全和危害

Dimercury diiodide is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include not breathing dust, not getting it in eyes, on skin, or on clothing, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, avoiding release to the environment, wearing protective gloves and clothing, and wearing respiratory protection .

属性

IUPAC Name |

iodomercury |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Hg.2HI/h;;2*1H/q2*+1;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKKKEPYKOOXLG-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Hg].I[Hg] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Hg2I2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimercury diiodide | |

CAS RN |

15385-57-6 |

Source

|

| Record name | Mercury iodide (Hg2I2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15385-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)

![v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-](/img/structure/B101361.png)